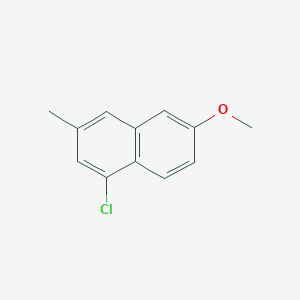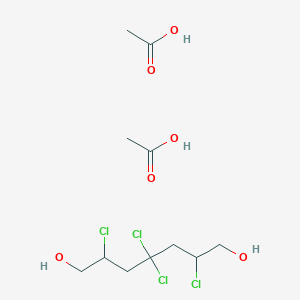![molecular formula C13H10O3 B14271621 2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 132356-39-9](/img/structure/B14271621.png)
2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4 and a molecular weight of 322.3545 . This compound is also known by several other names, including Cyclocoumarol, Anticoagulans 63, and Methanopyranorin . It is a member of the benzopyran family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be achieved through various synthetic routes. One common method involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with concentrated hydrochloric acid in methanol, followed by refluxing for one hour and crystallization under anaerobic conditions . Another method includes the combination of O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate under microwave irradiation . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, hydrogenation and bromine substitution of the pyrone ring can yield different derivatives . Common reagents used in these reactions include hydrogen gas, bromine, and sodium hydrogen carbonate. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted benzopyran derivatives.
Applications De Recherche Scientifique
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticoagulant properties, making it a candidate for the development of new anticoagulant drugs .
Mécanisme D'action
The mechanism of action of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets and pathways. As an anticoagulant, it likely inhibits specific enzymes involved in the blood coagulation cascade, thereby preventing the formation of blood clots . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with proteins and enzymes critical to the coagulation process.
Comparaison Avec Des Composés Similaires
2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one can be compared with other similar compounds, such as 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-5-one and 2H-Pyran-5-carboxylic acid derivatives . These compounds share a similar benzopyran core structure but differ in their substituents and functional groups. The uniqueness of 2-Methyl-2H,5H-pyrano3,2-cbenzopyran-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
132356-39-9 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-methyl-2H-pyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C13H10O3/c1-8-6-7-10-12(15-8)9-4-2-3-5-11(9)16-13(10)14/h2-8H,1H3 |
Clé InChI |
TXMZNAABXMUEFN-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC2=C(O1)C3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


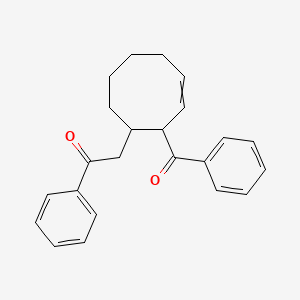
![9,9-Dimethyl-8-oxo-1,4-dioxaspiro[4.5]dec-6-ene-7-carbaldehyde](/img/structure/B14271544.png)

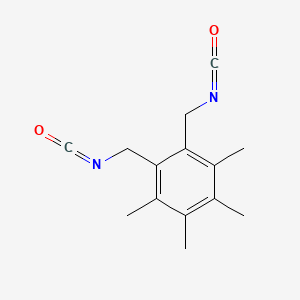
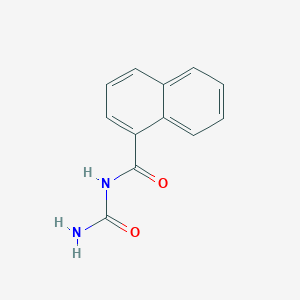
methanone](/img/structure/B14271570.png)
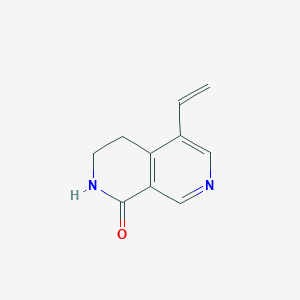
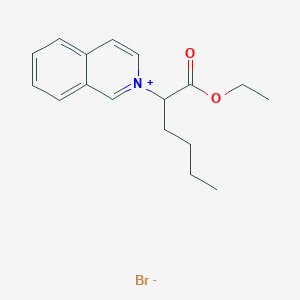
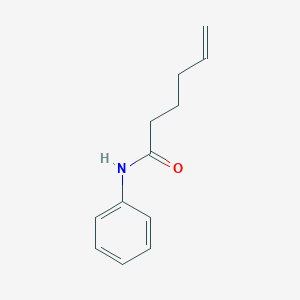
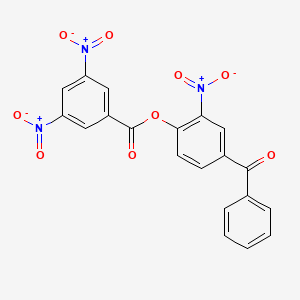
![1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione](/img/structure/B14271607.png)
